![molecular formula C14H16F3NO4 B1407032 trans-3-[(Phenylmethyl)amino]cyclobutanecarboxylic acid tfa (1:1) CAS No. 1274891-82-5](/img/structure/B1407032.png)
trans-3-[(Phenylmethyl)amino]cyclobutanecarboxylic acid tfa (1:1)
Vue d'ensemble
Description
Trans-3-[(Phenylmethyl)amino]cyclobutanecarboxylic acid tfa (1:1) is an organic compound commonly known as TPCA-tfa, which is used as an intermediate in organic synthesis. TPCA-tfa is an important building block in the synthesis of a variety of pharmaceuticals, agrochemicals, and other organic products. It is a versatile and cost-effective reagent that can be used in a variety of laboratory experiments.
Applications De Recherche Scientifique
Photodimerization in Plant Cell Walls
Research has investigated the cyclodimerisation of similar compounds to trans-3-[(Phenylmethyl)amino]cyclobutanecarboxylic acid TFA. For instance, cyclodimerisation of trans-p-coumaric and trans-ferulic acids forms substituted truxillic and truxinic acids, important in limiting wall biodegradability in graminaceous cell walls. This indicates potential implications in plant biology and agriculture (Ford & Hartley, 1989).
Prostate Cancer Imaging
Trans-1-amino-3-18F-fluorocyclobutanecarboxylic acid, a structurally related compound, has shown promise in visualizing prostate cancer. The transport mechanism of this compound in prostate cancer cells has been a subject of study, indicating potential applications in cancer diagnostics and imaging (Okudaira et al., 2011).
Kinetic Analysis in Cancer Cells
Further research into compounds like trans-1-amino-3-[18F]fluorocyclobutanecarboxylic acid has provided insights into their transport mechanisms in cancer cells. This research enhances understanding of amino acid transporters in cancer progression and imaging, which could have implications for therapeutic strategies (Okudaira et al., 2013).
Bifunctional Organocatalysts
Research into chiral 2-aminobenzimidazole bifunctional organocatalysts, which may include compounds like trans-3-[(Phenylmethyl)amino]cyclobutanecarboxylic acid TFA, has revealed their role in catalytic mechanisms, specifically in Michael addition reactions. This research has applications in synthetic chemistry and pharmaceutical development (Lee et al., 2012).
19F NMR Label for Peptides
The design of monofluoro-substituted amino acids, similar in structure to trans-3-[(Phenylmethyl)amino]cyclobutanecarboxylic acid TFA, for use as labels in solid-state 19F NMR distance measurements in peptides, represents another area of application. This research aids in the study of peptide structure and function (Tkachenko et al., 2014).
Trifluoroacetic Acid Conformers
Studies have been conducted on the higher-energy conformers of trifluoroacetic acid, related to trans-3-[(Phenylmethyl)amino]cyclobutanecarboxylic acid TFA. These investigations can provide insights into the chemical behavior of similar compounds under different conditions, relevant in chemistry and material sciences (Apóstolo et al., 2016).
Phase IIa Clinical Trial in Prostate Cancer
A Phase IIa clinical trial of a related compound, trans-1-amino-3-18F-fluoro-cyclobutane carboxylic acid, in metastatic prostate cancer, highlights potential clinical applications in cancer diagnosis and treatment evaluation (Inoue et al., 2014).
Dietary Trans Fatty Acid Effects
A study on dietary trans fatty acid isomers has implications for understanding the effects of such compounds on lipid metabolism and gene expression, relevant in nutrition and health sciences (Kadegowda et al., 2010).
Propriétés
IUPAC Name |
3-(benzylamino)cyclobutane-1-carboxylic acid;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2.C2HF3O2/c14-12(15)10-6-11(7-10)13-8-9-4-2-1-3-5-9;3-2(4,5)1(6)7/h1-5,10-11,13H,6-8H2,(H,14,15);(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMMPJTLENADFTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1NCC2=CC=CC=C2)C(=O)O.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F3NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-3-[(Phenylmethyl)amino]cyclobutanecarboxylic acid tfa (1:1) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



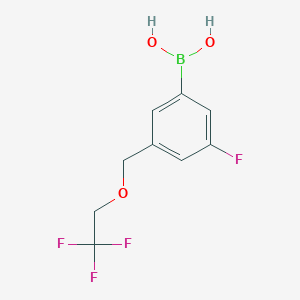
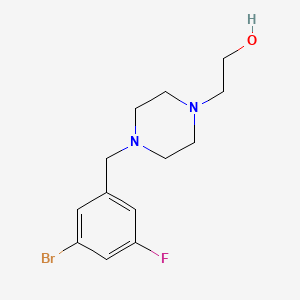
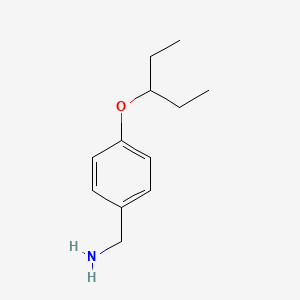
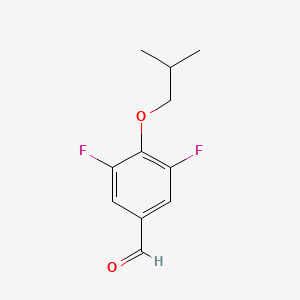
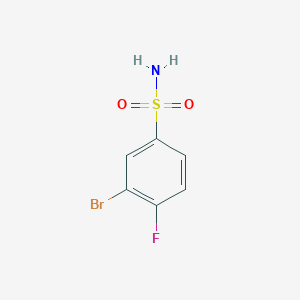


![1-[3-Fluoro-4-(thiophen-2-yl)phenyl]methanamine](/img/structure/B1406964.png)

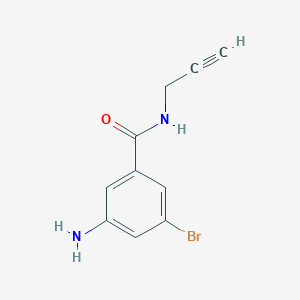
![4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]aniline](/img/structure/B1406968.png)
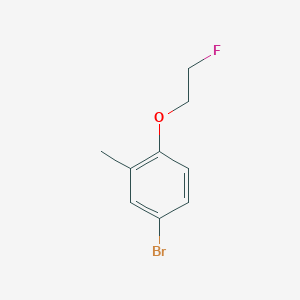

![tert-butyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate](/img/structure/B1406972.png)